molecular formula C6H9NOS B8657175 2-Methyl-3-oxobutan-2-yl thiocyanate CAS No. 85829-79-4

2-Methyl-3-oxobutan-2-yl thiocyanate

Cat. No.: B8657175
CAS No.: 85829-79-4
M. Wt: 143.21 g/mol
InChI Key: IRKPTVMKHBIMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-oxobutan-2-yl thiocyanate is a thiocyanate derivative featuring a branched ketone backbone (3-oxobutan-2-yl) substituted with a methyl group and a thiocyanate (-SCN) functional group. Thiocyanates are known for their versatility in organic synthesis, coordination chemistry, and biochemical applications due to the reactivity of the -SCN group . The ketone moiety in the structure may enhance its electrophilicity, making it a candidate for nucleophilic additions or condensation reactions, similar to other oxo-containing thiocyanate derivatives .

Properties

CAS No.

85829-79-4

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(2-methyl-3-oxobutan-2-yl) thiocyanate

InChI

InChI=1S/C6H9NOS/c1-5(8)6(2,3)9-4-7/h1-3H3

InChI Key

IRKPTVMKHBIMGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Thiocyanate-Containing Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Reactivity References
Ammonium Thiocyanate NH₄SCN 76.12 -SCN Antibody avidity assays, refrigeration
Sodium Thiocyanate NaSCN 81.07 -SCN Refrigeration, corrosion inhibition
Methyl 2,2-Dimethyl-3-oxobutanoate C₇H₁₂O₃ 144.17 Ester, ketone Organic synthesis intermediate
Compound 7h (Thiadiazole) C₃₀H₂₁N₅O₂S₂ 547.65 Thiadiazole, -SCN Heterocyclic synthesis
This compound (Hypothetical) C₅H₇NOS 129.18* Thiocyanate, ketone Potential use in probes, organic reactions Inferred

*Hypothetical molecular weight calculated based on structural formula.

Research Findings and Limitations

  • Antibody Avidity : Ammonium thiocyanate’s role in quantifying antibody avidity (linear correlation: r = -0.88) suggests that organic thiocyanates like this compound could be tailored for similar biochemical studies .
  • Thermodynamic Properties : Sodium thiocyanate’s use in refrigeration highlights the importance of -SCN’s solubility and thermal stability, which may vary in organic thiocyanates due to structural bulk .
  • Synthetic Utility : Thiadiazole derivatives (e.g., 7h) demonstrate the -SCN group’s versatility in forming heterocycles, a reactivity likely shared by the target compound .

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